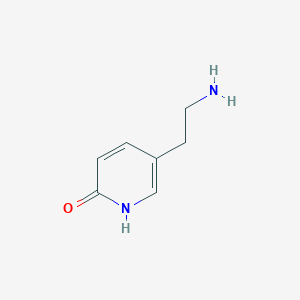

5-(2-Aminoethyl)pyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-aminoethyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-4-3-6-1-2-7(10)9-5-6/h1-2,5H,3-4,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPNHPUSOYZHGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680595 | |

| Record name | 5-(2-Aminoethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910400-60-1 | |

| Record name | 5-(2-Aminoethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Pyridone and Pyridine Chemistry

Pyridinones are a class of six-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group within the ring. nih.gov They exist in two isomeric forms, 2-pyridinone and 4-pyridinone, and are considered privileged structures in medicinal chemistry due to their ability to act as both hydrogen bond donors and acceptors. nih.gov This dual functionality allows them to interact favorably with biological targets. The pyridinone scaffold is also recognized for its chemical versatility, with positions N1, C3, C5, and C6 being readily available for functionalization, enabling the synthesis of a wide array of derivatives. frontiersin.org

Pyridine (B92270), a related aromatic heterocycle, is a fundamental building block in a vast number of pharmaceuticals and natural products, including alkaloids, vitamins, and coenzymes. jchemrev.comnih.gov Its nitrogen atom imparts a nucleophilic character, making it a useful catalyst in certain reactions. jchemrev.com The incorporation of a pyridine or pyridinone ring can significantly influence a molecule's physicochemical properties, such as polarity and lipophilicity, which are critical for its biological activity. frontiersin.org

5-(2-Aminoethyl)pyridin-2(1H)-one uniquely combines the features of both a pyridinone core and a basic aminoethyl side chain. This structure provides multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships in drug discovery programs. The pyridinone ring offers a rigid scaffold, while the aminoethyl group introduces flexibility and a primary amine for further chemical transformations.

Current Research Landscape and Academic Significance of 5 2 Aminoethyl Pyridin 2 1h One

De Novo Synthesis Approaches to the this compound Core

The construction of the this compound scaffold can be approached through multi-step pathways that build the ring system and introduce the side chain sequentially, or through more convergent one-pot and cascade reactions.

Multi-step Synthetic Pathways

Multi-step syntheses offer a versatile approach to the this compound core, allowing for controlled introduction of substituents. A common strategy involves the initial construction of a substituted pyridin-2(1H)-one ring, followed by the elaboration of the aminoethyl side chain at the C5 position.

One plausible pathway begins with the synthesis of a 5-nitropyridin-2(1H)-one derivative. For instance, 2-aminopyridine can be nitrated and subsequently converted to 2-hydroxy-5-nitropyridine. google.com The nitro group serves as a precursor to the aminoethyl side chain. This can be achieved through a Henry reaction with a protected aminoacetaldehyde, followed by reduction of both the nitroalkene double bond and the nitro group. Alternatively, the nitro group can be reduced to an amine, which is then subjected to further functionalization. For example, a 5-aminopyridin-2(1H)-one intermediate could be diazotized and subjected to a Heck-type reaction with a protected vinyl amine equivalent, or undergo a multi-step conversion to the aminoethyl side chain.

Another approach involves the synthesis of a 5-acetylpyridin-2(1H)-one intermediate. The acetyl group offers a handle for further modification. For example, it can be converted to an oxime, which is then reduced to an aminoethyl group. Alternatively, the acetyl group can undergo a Wittig or Horner-Wadsworth-Emmons reaction to introduce a two-carbon unit, which can then be converted to the desired amino functionality.

A general method for preparing 3,5-disubstituted pyridin-2(1H)-ones involves the reduction of a nitro group on the ring to an amine. nih.govnih.gov This amino group can then be modified to introduce the ethylamino side chain.

A three-step synthesis starting from N-Boc-β-alanine has been used to prepare 3-(2-aminoethyl)-1H-pyrazol-5-ols. arkat-usa.org A similar strategy could be adapted for the synthesis of this compound, where a suitably functionalized three-carbon component is cyclized with an appropriate partner to form the pyridinone ring with the protected aminoethyl side chain already in place.

| Starting Material | Key Intermediate | Transformation |

| 2-Aminopyridine | 2-Hydroxy-5-nitropyridine | Nitration, Diazotization, Hydrolysis google.com |

| 5-Acetylpyridin-2(1H)-one | 5-(1-Oxoethyl)pyridin-2(1H)-one | Conversion to oxime, then reduction |

| 5-Nitropyridin-2(1H)-one | 5-Aminopyridin-2(1H)-one | Reduction of nitro group nih.govnih.gov |

| N-Boc-β-alanine | β-keto ester | Masamune-Claisen type condensation arkat-usa.org |

One-pot Reaction Strategies and Cascade Cyclizations

One-pot and cascade reactions provide an efficient means to construct the pyridin-2(1H)-one core by minimizing the number of synthetic steps and purification procedures. Several multicomponent reactions (MCRs) have been developed for the synthesis of highly functionalized pyridin-2(1H)-one derivatives. researchgate.netnih.govnih.govnih.gov These reactions often involve the condensation of simple, readily available starting materials.

For example, a one-pot, three-component reaction between an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile (B47326) or ethyl cyanoacetate), and an amine or ammonia (B1221849) source can lead to the formation of a substituted pyridin-2(1H)-one. To synthesize the target molecule, a suitable aldehyde precursor containing a protected amino group could be employed.

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, are also powerful tools for pyridin-2(1H)-one synthesis. researchgate.netmatilda.scienceacs.org An aldol-like cyclocondensation has been utilized to prepare heterocyclic-fused pyridin-2-ones from aminoaldehydes and ketones. nih.gov This approach could potentially be adapted by using an acyclic aminoaldehyde that, upon cyclization, forms the desired this compound.

A domino Ugi/Aldol/hydrolysis reaction has been reported for the synthesis of 5,6-dihydropyridin-2(1H)-ones, which could be subsequently aromatized to the corresponding pyridin-2(1H)-ones. nih.gov

| Reaction Type | Key Features | Potential Application |

| Multicomponent Reaction | High atom economy, convergence researchgate.netnih.govnih.gov | Direct synthesis from simple precursors. |

| Cascade Cyclization | Formation of multiple bonds in one pot researchgate.netmatilda.scienceacs.org | Efficient construction of the core structure. |

| Domino Reaction | Sequential reactions without intermediate isolation nih.gov | Synthesis of dihydropyridinone precursors. |

Functionalization and Derivatization Strategies for this compound

The this compound scaffold possesses three primary sites for functionalization: the pyridone nitrogen, the primary amine of the side chain, and the pyridone ring itself.

Modification of the Pyridone Nitrogen Atom

The nitrogen atom of the pyridin-2(1H)-one ring can undergo various transformations, most notably N-alkylation and N-arylation.

N-Alkylation: The introduction of alkyl groups on the pyridone nitrogen can be achieved using alkyl halides in the presence of a base. The choice of base and solvent is crucial to control the regioselectivity between N- and O-alkylation. A related compound, 5-amino-1-(2-methoxyethyl)pyridin-2(1H)-one, has been synthesized, demonstrating the feasibility of N-alkylation with functionalized alkyl groups. crysdotllc.com

N-Arylation: The arylation of the pyridone nitrogen can be accomplished through copper- or palladium-catalyzed cross-coupling reactions with aryl halides or arylboronic acids. thieme-connect.de A chemoselective N-arylation of 2-aminopyridine derivatives with arynes has also been reported, which could be applicable to the pyridone nitrogen. nih.gov

| Reaction | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) | N-Alkyl-5-(2-aminoethyl)pyridin-2(1H)-one |

| N-Arylation | Aryl halide/boronic acid, Cu or Pd catalyst | N-Aryl-5-(2-aminoethyl)pyridin-2(1H)-one |

Transformations of the Aminoethyl Side Chain

The primary amino group of the ethyl side chain is a versatile functional handle for a wide range of modifications.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction has been demonstrated on the analogous 3-(2-aminoethyl)-5-hydroxy-1H-pyrazoles. arkat-usa.org

Reductive Amination: Reductive amination with aldehydes or ketones provides a straightforward method for the synthesis of secondary and tertiary amines. youtube.commdma.chyoutube.comorganic-chemistry.orgderpharmachemica.com This reaction typically involves the formation of an intermediate imine or enamine, which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride.

Alkylation: Direct alkylation of the amino group with alkyl halides can lead to a mixture of mono- and di-alkylated products. Control over the stoichiometry and reaction conditions is necessary to achieve selective mono-alkylation.

| Reaction | Reagents and Conditions | Product Type |

| Acylation | Acyl chloride/anhydride, Base | N-Acyl-aminoethyl derivative |

| Reductive Amination | Aldehyde/ketone, NaBH3CN | N-Alkyl/dialkyl-aminoethyl derivative youtube.commdma.ch |

| Alkylation | Alkyl halide, Base | N-Alkyl/dialkyl-aminoethyl derivative |

Substitutions on the Pyridine (B92270) Ring Moiety

The pyridone ring can undergo substitution reactions, although the reactivity is influenced by the existing substituents. The electron-donating nature of the aminoethyl group and the lactam functionality will direct incoming electrophiles.

Electrophilic Aromatic Substitution: The pyridin-2-one ring is generally more reactive towards electrophilic substitution than pyridine itself. Halogenation, nitration, and sulfonation are expected to occur at the C3 position, which is ortho to the activating hydroxyl group (in the lactim tautomer) and meta to the deactivating carbonyl group (in the lactam tautomer).

Cross-Coupling Reactions: The introduction of substituents on the pyridine ring can also be achieved via cross-coupling reactions. This would typically require prior functionalization of the ring, for example, by halogenation, to introduce a suitable handle for reactions like Suzuki, Stille, or Buchwald-Hartwig couplings.

| Reaction | Position of Substitution | Reagents and Conditions |

| Halogenation | C3 | X2 (e.g., Br2, Cl2), Lewis acid |

| Nitration | C3 | HNO3, H2SO4 |

| Suzuki Coupling | C3, C4, C6 (requires prior halogenation) | Arylboronic acid, Pd catalyst, Base |

An exploration of advanced synthetic strategies for this compound reveals a focus on methodologies that prioritize stereochemical control and environmental sustainability. While specific documented procedures for this exact molecule are not prevalent in the reviewed literature, a wealth of research on related pyridinone structures provides a clear framework for achieving chiral derivatives and employing greener synthetic routes. This article delves into these strategic chemical transformations, focusing on the principles and findings that can be extrapolated and applied to the synthesis of this compound.

Computational and Theoretical Investigations of 5 2 Aminoethyl Pyridin 2 1h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, molecular orbital energies, and reactivity descriptors, which are crucial for predicting the chemical behavior of 5-(2-Aminoethyl)pyridin-2(1H)-one.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can elucidate the nature of its frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trdergipark.org.tr

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. dergipark.org.tr A smaller energy gap suggests higher reactivity. dergipark.org.tr For a molecule like this compound, the HOMO is expected to be localized on the electron-rich pyridinone ring and the amino group, while the LUMO would likely be distributed over the pyridinone ring's π-system.

Table 1: Calculated Frontier Molecular Orbital Properties of this compound (Illustrative Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.58 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.35 |

Note: This data is illustrative and based on typical values for similar heterocyclic compounds.

Ab Initio Calculations of Energetics and Reaction Pathways

Ab initio calculations, which are based on first principles without the use of empirical parameters, can provide highly accurate information about the energetics and potential reaction pathways of this compound. These methods are computationally more intensive than DFT but can be crucial for understanding reaction mechanisms.

For instance, ab initio calculations can be used to determine the conformational landscape of the molecule, identifying the most stable rotamers of the aminoethyl side chain. Furthermore, these calculations can model potential metabolic transformations, such as N-acetylation or oxidation, by mapping the potential energy surface of the reaction and identifying transition states and activation energies. This information is invaluable for predicting the metabolic fate of the compound.

Molecular Dynamics Simulations of this compound in Solvated Environments

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time, providing insights into its conformational flexibility and interactions with its environment. nih.gov For this compound, MD simulations in an aqueous solvent can reveal how the molecule interacts with water molecules, including the formation of hydrogen bonds through its amino and carbonyl groups.

Molecular Docking and Ligand-Target Interaction Prediction for this compound and Its Analogs

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. nih.govarxiv.org For this compound, docking studies could be performed against various enzymes or receptors where pyridinone or aminoethyl-containing compounds have shown activity.

The docking process involves placing the ligand in the binding site of the protein and calculating a scoring function to estimate the binding affinity. nih.gov The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. For example, the amino group of this compound could act as a hydrogen bond donor, while the carbonyl group could be an acceptor.

Table 2: Predicted Interactions of this compound with a Hypothetical Kinase Active Site (Illustrative Data)

| Interacting Residue | Interaction Type | Distance (Å) |

| Asp145 | Hydrogen Bond (with NH2) | 2.8 |

| Lys72 | Hydrogen Bond (with C=O) | 3.1 |

| Val57 | Hydrophobic Interaction | 3.9 |

| Leu132 | Hydrophobic Interaction | 4.2 |

Note: This data is illustrative and represents a hypothetical docking scenario.

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a QSAR model for derivatives of this compound, it is possible to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds. nih.gov

A QSAR study would involve compiling a dataset of this compound derivatives with their experimentally determined biological activities. Various molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., HOMO/LUMO energies), and topological indices, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed activity. The resulting QSAR equation can then be used to predict the activity of novel derivatives and to identify the key structural features that influence their biological effects. nih.gov

Molecular Mechanisms and Pre Clinical Biological Interactions of 5 2 Aminoethyl Pyridin 2 1h One

In Vitro Receptor Binding and Ligand Affinity Studies

No publicly available data from in vitro receptor binding assays or ligand affinity studies for 5-(2-Aminoethyl)pyridin-2(1H)-one could be located. Therefore, its potential interactions with major classes of receptors remain uncharacterized.

G-Protein Coupled Receptors (GPCRs)

There are no research findings detailing the binding affinity or functional activity of this compound at any G-Protein Coupled Receptors.

Ion Channels and Transporters

Scientific literature lacks any information regarding the effects of this compound on the function of ion channels or transporters.

Nuclear Receptors

There is no available data on the interaction of this compound with nuclear receptors.

Enzyme Modulation and Kinetic Studies

No studies on the modulatory effects of this compound on enzyme activity have been published.

Enzyme Inhibition Profiling

There is no available data on the enzyme inhibition profile of this compound.

Enzyme Activation Mechanisms

There are no research findings describing any potential enzyme activation mechanisms for this compound.

Cellular Signaling Pathway Modulation in Cell Culture Models

No studies were found that investigated the modulation of cellular signaling pathways by this compound in cell culture models.

Phenotypic Screening and Target Identification in Cell-Based Assays

There are no records of this compound being utilized in phenotypic screening campaigns or subsequent target identification studies within cell-based assay systems.

Pre-clinical Efficacy Studies in Relevant Animal Models (Mechanistic Focus)

No pre-clinical studies in animal models have been published that explore the efficacy or the underlying mechanisms of action of this compound.

Metabolic Disorder Models

No research findings on the evaluation of this compound in preclinical models of metabolic disorders are currently available.

Inflammatory Condition Models

There are no available research findings on the investigation of this compound in preclinical models of inflammatory conditions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 2 Aminoethyl Pyridin 2 1h One Derivatives

Impact of Pyridone Ring Substitutions on Pre-clinical Biological Activity Profiles

The pyridone core is a privileged structure in medicinal chemistry, capable of acting as both a hydrogen bond donor and acceptor. nih.gov Modifications to the pyridone ring of 5-(2-aminoethyl)pyridin-2(1H)-one analogues have a profound impact on their biological activity. The ring itself can engage in crucial interactions with biological targets; for example, in certain anti-HIV-1 agents, the pyridinone ring is positioned between amino acid residues like Leu100 and Val106. nih.gov

In the context of anti-fibrotic agents derived from pirfenidone (B1678446), a related pyridone compound, substitutions at various ring positions have been explored. researchgate.net For example, introducing a trifluoromethyl group at the 5-position has been a strategy in the design of analogues for treating diabetic nephropathy. researchgate.net The strategic placement of functional groups can lead to significant gains in potency. One study found that a derivative with a specific amido group exhibited anti-fibrosis activity 10 times that of the parent compound, pirfenidone. researchgate.net

The following table summarizes the observed impact of various pyridone ring substitutions on the biological activity of related scaffolds.

| Substitution Type | Position | Observed Effect on Biological Activity | Reference Compound Class |

| Electron-withdrawing groups | Varies | Can increase antiproliferative activity and DNA binding. | Pyridine (B92270) Derivatives |

| Halogens (Cl, F, Br) | Varies | Increases IC50 values, with effect depending on atom size. | Pyridine Derivatives |

| Trifluoromethyl (-CF3) | 5 | Basis for designing anti-fibrotic agents. | (5-trifluoromethyl)-2(1H)-pyridone analogs |

| (S)-2-(dimethylamino) propanamido | Varies | Potent anti-fibrosis activity (IC50: 0.245 mM). | Pirfenidone Derivatives |

| Phenyl or Benzyl (B1604629) groups | 1 (Nitrogen) | Synthesized and evaluated as anti-fibrosis agents. | Pirfenidone Derivatives |

Role of the Aminoethyl Side Chain in Molecular Recognition and Potency

The aminoethyl side chain at the C5 position is a key determinant of the molecular recognition and potency of this class of compounds. This chain serves multiple functions, including providing flexibility and acting as a crucial hydrogen bonding partner through its primary amine. The basicity of the amine allows it to be protonated at physiological pH, enabling ionic interactions with negatively charged residues in a target's binding pocket, such as the phosphate (B84403) backbone of nucleic acids. nih.gov

The length and flexibility of this side chain are critical. Studies on related structures, such as bis-(2-(2-aminoethyl)pyridino)dicyanoquinodimethane, highlight the importance of the flexible ethylene (B1197577) spacer in establishing specific crystal structures through hydrogen bonding. nih.gov The ability of the terminal amine to form hydrogen bonds is a recurring theme in the activity of related compounds. In some thieno[2,3-b]pyridines, functionalization of a similar primary amine group leads to a significant loss of anti-proliferative activity, suggesting the NH2 group is essential for maximal efficacy. mdpi.com

Modifications to this side chain can drastically alter potency. In the development of kinase inhibitors like Sorafenib, the binding cavity occupied by a similar side chain is large and variable, making it a prime site for modification to improve activity and safety. mdpi.com Replacing the methyl group on a related pyridine-2-amide with side chains containing hydroxyl or thiol groups has been explored to create analogues with lower toxicity while retaining potency. mdpi.com

The table below illustrates how modifications to an aminoethyl-like side chain can influence biological activity.

| Side Chain Modification | Example Compound Class | Impact on Activity/Potency | Rationale |

| Functionalization of primary amine | Thieno[2-3-b]pyridines | Significant loss of anti-proliferative activity. | The primary amine is likely crucial for hydrogen bonding with the target. mdpi.com |

| Introduction of mercaptoethyl group | Sorafenib Analogs | Retained antiproliferation potency with lower toxicity. | The thiol group provides a reactive handle for further modification while fitting into the target's binding pocket. mdpi.com |

| Variation in chain length | General Principle | Can alter binding affinity. | Optimizes the position of the terminal amine for key interactions within the binding site. |

| N-alkylation | General Principle | May decrease hydrogen bonding capacity but can increase cell permeability. | Balances loss of H-bond donation with improved physicochemical properties. |

Influence of Nitrogen Atom Modifications on Compound Activity and Selectivity

For example, in the development of anti-fibrosis agents based on pirfenidone, attaching phenyl or benzyl groups to the pyridone nitrogen was a key strategy. researchgate.net Such modifications can alter the steric and electronic properties of the molecule, potentially leading to improved binding or selectivity. Research on N-substituted pyridinophane derivatives shows that these substituents can modulate the electronic, steric, and denticity effects of the ligands on a metal center, a principle that extends to interactions with protein targets. rsc.org

Electron-withdrawing groups attached to the pyridin-2(1H)-one ring can increase the acidity of the hydrogen bound to the nitrogen, which may enhance interactions with an active site. nih.gov Conversely, replacing this hydrogen with a substituent eliminates a hydrogen bond donor site, which could be detrimental or beneficial depending on the specific target. This trade-off is a central consideration in structure-based drug design.

The following table details the effects of various N-substitutions on pyridone derivatives.

| Nitrogen (N1) Substituent | Compound Series | Observed Effect | Potential Mechanism |

| Phenyl group | Pirfenidone Derivatives | Evaluated for anti-fibrosis activity. | Alters steric bulk and electronic profile, potentially enhancing target binding. researchgate.net |

| Benzyl group | Pirfenidone Derivatives | Evaluated for anti-fibrosis activity. | Similar to phenyl, provides a large, lipophilic substituent that can explore hydrophobic pockets. researchgate.net |

| Various R groups (in pyridinophanes) | Pyridinophane Ligands | Expands utility in coordination chemistry by tuning electronic and steric effects. | N-substituents directly influence the ligand's properties and how it coordinates to a metal center. rsc.org |

| Electron-withdrawing groups (on ring) | Orotate Analogs | Increases acidity of N-H proton, improving interactions with the active site. | Enhances the hydrogen bond donating capacity of the N-H group. nih.gov |

Stereochemical Implications for this compound Activity

While this compound itself is an achiral molecule, the introduction of substituents can create one or more chiral centers, leading to stereoisomers (enantiomers or diastereomers). The stereochemistry of such derivatives is often a critical factor in their biological activity. Biological systems, such as enzymes and receptors, are inherently chiral, and they frequently exhibit differential interactions with the stereoisomers of a drug molecule.

A classic example of this principle is seen in derivatives of related pyridone compounds. In one study, a derivative of pirfenidone containing a chiral (S)-2-(dimethylamino) propanamido group showed significantly higher anti-fibrosis activity than other analogues. researchgate.net This suggests that the specific three-dimensional arrangement of the (S)-enantiomer allows for a more optimal fit and interaction with the biological target compared to its (R)-enantiomer.

A chiral center could be introduced in a derivative of this compound by, for example, placing a methyl group on the carbon of the ethyl chain adjacent to the amine (the α-carbon). The resulting (R)- and (S)-enantiomers would likely exhibit different biological potencies. One enantiomer might bind with high affinity to the target receptor or enzyme, leading to a strong therapeutic effect, while the other (the distomer) might bind weakly or not at all, or even interact with a different target, potentially causing side effects. Therefore, the synthesis and testing of stereochemically pure derivatives are essential steps in preclinical development.

The table below conceptualizes the importance of stereochemistry in derivatives.

| Derivative Modification | Resulting Stereoisomers | Expected Biological Implication | Rationale |

| Addition of a substituent to the ethyl chain (e.g., α-methylation) | Enantiomers (R and S) | Enantiomers are likely to have different potencies. | The chiral binding pocket of the biological target will interact differently with each enantiomer, leading to one fitting better (eutomer) than the other (distomer). |

| Use of a chiral substituent on the N1-position | Diastereomers | Diastereomers will have different physicochemical properties and biological activities. | The different spatial arrangements of the entire molecule will lead to distinct interactions with the biological target. researchgate.net |

Compound Names Table

| Common/Systematic Name |

| This compound |

| Pirfenidone |

| Fluorofenidone |

| (S)-2-(dimethylamino) propanamido |

| (5-trifluoromethyl)-2(1H)-pyridone |

| bis-(2-(2-aminoethyl)pyridino)dicyanoquinodimethane |

| Sorafenib |

| Thieno[2,3-b]pyridines |

| N-substituted pyridinophane |

| Orotate |

Advanced Analytical and Bioanalytical Methodologies for 5 2 Aminoethyl Pyridin 2 1h One

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for assessing the purity and isolating 5-(2-Aminoethyl)pyridin-2(1H)-one from reaction mixtures and potential impurities. The choice of technique depends on the compound's physicochemical properties, such as its polarity and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound, owing to the compound's polarity and non-volatile nature. thermofisher.com Reversed-phase HPLC (RP-HPLC) is typically the method of choice.

Methodology Details:

Stationary Phase: Octadecyl (C18) or octyl (C8) bonded silica (B1680970) columns are commonly used, providing a nonpolar surface that retains the compound based on hydrophobic interactions.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is used. thermofisher.comptfarm.pl Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound and any impurities with differing polarities.

Detection: Ultraviolet (UV) detection is standard, monitoring at a wavelength where the pyridinone chromophore exhibits maximum absorbance. sielc.com For enhanced sensitivity and specificity, particularly in complex mixtures, fluorescence or mass spectrometric detectors can be utilized. squ.edu.om

Purity Assessment: The purity is determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks in the chromatogram. A validated stability-indicating HPLC method can distinguish the active ingredient from degradation products, ensuring accurate purity assessment. nih.govnih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Polar Basic Compounds

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | Provides separation based on hydrophobicity. |

| Mobile Phase A | 0.1 M Ammonium Acetate Buffer, pH 6.5 | Aqueous component to control pH and interact with the polar analyte. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound from the column. |

| Gradient | 5% B to 95% B over 20 minutes | Ensures elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| Detector | UV at 250 nm | Monitors the analyte based on its light absorption. sielc.com |

| Injection Volume | 10 µL | Standard volume for introducing the sample. |

Gas Chromatography (GC) is another powerful separation technique, though its application to a polar and potentially thermolabile compound like this compound requires special consideration. thermofisher.comcdc.gov Direct analysis can be challenging due to the compound's high boiling point and potential for thermal degradation in the hot injector port.

Methodology Details:

Derivatization: To enhance volatility and thermal stability, derivatization of the primary amine and the lactam functional groups is often necessary. Silylation is a common approach. This step, however, adds complexity and potential for side reactions. thermofisher.com

Column: A fused silica capillary column with a suitable stationary phase (e.g., a stabilized wax or a phenyl-substituted polysiloxane) is used to separate the derivatized analyte from by-products. osha.gov

Detection: A Flame Ionization Detector (FID) offers general sensitivity for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) provides higher selectivity for nitrogen-containing compounds. cdc.govosha.gov For definitive identification, GC coupled with Mass Spectrometry (GC-MS) is the preferred method, providing both retention time and mass spectral data. nih.govnih.gov

Table 2: Representative GC Conditions for Pyridine (B92270) Derivative Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Fused Silica Capillary (e.g., Stabilwax-DB), 60 m x 0.32 mm, 1.0 µm film | High-resolution separation of volatile compounds. osha.gov |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |

| Injector Temperature | 250 °C | To volatilize the sample. |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min | Temperature gradient to separate compounds based on boiling points. |

| Detector | FID or MS | General detection (FID) or identification (MS). cdc.govnih.gov |

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC, combining some of the best features of each. It is particularly well-suited for the analysis and purification of polar compounds. mdpi.comresearchgate.net

Methodology Details:

Mobile Phase: SFC primarily uses supercritical carbon dioxide (scCO₂) as the main mobile phase, which is non-toxic and environmentally friendly. shimadzu.com Due to the low polarity of scCO₂, a polar organic co-solvent, such as methanol, is added to the mobile phase to elute polar analytes like this compound. mdpi.com Small amounts of additives (e.g., water, amines) can be used to improve peak shape for basic compounds. mdpi.com

Advantages: SFC offers faster analysis and reduced organic solvent consumption compared to HPLC. shimadzu.commdpi.com The low viscosity of the mobile phase allows for higher flow rates and faster equilibration times.

Stationary Phase: A variety of stationary phases, including those used in HPLC, can be employed. Chiral stationary phases are also highly effective in SFC for separating enantiomers. nih.gov

SFC is a powerful tool for both analytical-scale purity assessment and preparative-scale purification, offering a "green" and efficient chromatographic solution. mdpi.comnih.gov

Mass Spectrometry-Based Quantification in Biological Matrices (Pre-clinical Focus)

For preclinical studies, it is essential to quantify the concentration of this compound and its metabolites in biological fluids like plasma. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its exceptional sensitivity and specificity. nih.govmdpi.com

A robust LC-MS/MS bioanalytical method involves several key development and validation steps to ensure reliable data for pharmacokinetic assessments. nih.govnih.gov

Sample Preparation: The first step is to isolate the analyte from the complex biological matrix. Protein precipitation is a common and straightforward method, where a solvent like acetonitrile is added to a plasma sample to denature and precipitate proteins. nih.gov The resulting supernatant, containing the analyte, is then further processed and injected into the LC-MS/MS system.

Chromatography and Mass Spectrometry:

LC Separation: A rapid chromatographic separation is developed using a suitable column (often a C18) and a gradient mobile phase to separate the analyte from endogenous matrix components. mdpi.com

Ionization: Electrospray Ionization (ESI) is typically used, operating in positive ion mode to protonate the basic amine group of the analyte, forming the precursor ion [M+H]⁺.

Quantification: The analysis is performed on a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM). nih.gov In MRM mode, the precursor ion of the analyte is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly specific transition (precursor → product) allows for accurate quantification even at very low concentrations, minimizing interference from the matrix. nih.gov An internal standard, often a stable isotope-labeled version of the analyte, is used to correct for variability in sample processing and instrument response. nih.gov

Method Validation: The developed assay must be fully validated according to regulatory guidelines. This includes assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability under various conditions (e.g., freeze-thaw, benchtop). nih.govnih.gov

Table 3: Key Validation Parameters for a Bioanalytical LC-MS/MS Method

| Parameter | Acceptance Criteria | Purpose |

|---|---|---|

| Linearity | Correlation coefficient (r²) ≥ 0.99 | Demonstrates a proportional response over the concentration range. mdpi.com |

| Accuracy & Precision | Within ±15% of nominal value (±20% at LLOQ) | Ensures the measured concentration is close to the true value and the results are repeatable. nih.govchromatographyonline.com |

| Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrix. | Confirms the signal is from the analyte and not from endogenous components. mdpi.com |

| Recovery | Consistent and reproducible | Measures the efficiency of the extraction process. nih.gov |

| Stability | Analyte concentration remains within ±15% of the initial value | Confirms the analyte does not degrade during sample handling, storage, and analysis. nih.gov |

Identifying the metabolic fate of a compound is a critical part of preclinical development. High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, is a powerful tool for identifying unknown metabolites. nih.govresearchgate.net

Methodology: Unlike the targeted approach of triple quadrupole MS, HRMS acquires full-scan mass spectra with very high mass accuracy (typically < 5 ppm). nih.gov This allows for the determination of the elemental composition of the parent drug and its metabolites from their exact masses. nih.gov

Data Analysis: Specialized data mining software is used to compare control samples with post-dose samples to find potential metabolites. Common metabolic transformations, such as oxidation, hydroxylation, N-dealkylation, or conjugation (e.g., with glucuronic acid or sulfate), are investigated by searching for the corresponding mass shifts from the parent drug. nih.govresearchgate.net The fragmentation pattern (MS/MS) of a potential metabolite, also acquired at high resolution, is then compared to the fragmentation of the parent drug to propose a structure for the metabolite. nih.gov This approach is crucial for understanding the biotransformation pathways of this compound.

Table 4: Common Metabolic Transformations and Corresponding Mass Shifts Detected by HRMS

| Metabolic Reaction | Mass Change (Da) | Example Transformation |

|---|---|---|

| Oxidation | +15.9949 | Formation of an N-oxide or hydroxylation of the pyridine ring. |

| Hydroxylation | +15.9949 | Addition of a hydroxyl (-OH) group. |

| Dehydrogenation | -2.0156 | Loss of two hydrogen atoms. |

| N-Dealkylation | -28.0313 | Removal of an ethyl group. |

| Glucuronidation | +176.0321 | Conjugation with glucuronic acid. |

| Sulfation | +79.9568 | Conjugation with a sulfate (B86663) group. |

Capillary Electrophoresis for Separation and Analysis

Capillary electrophoresis (CE) stands out as a powerful analytical technique for the separation of ionic species based on their electrophoretic mobility in an electric field. The inherent charge and potential for ionization of this compound make it an ideal candidate for CE-based analysis. The compound possesses a basic aminoethyl group and an acidic N-H proton on the pyridinone ring, allowing it to exist as a cation, an anion, or a zwitterion depending on the pH of the surrounding medium.

The separation principle in CE relies on the differential migration of analytes in a narrow-bore fused-silica capillary filled with an electrolyte, known as the background electrolyte (BGE). The application of a high voltage across the capillary generates an electroosmotic flow (EOF), which is the bulk flow of the BGE towards the cathode. The net velocity of an analyte is the vector sum of its electrophoretic velocity and the velocity of the EOF.

For the analysis of this compound, the pH of the BGE is a critical parameter. At a low pH (typically below the pKa of the amino group), the compound will be protonated and carry a net positive charge, migrating as a cation. Conversely, at a high pH (above the pKa of the pyridinone N-H), it will be deprotonated, carrying a net negative charge and migrating as an anion. At its isoelectric point, the net charge will be zero, and it will migrate at the same velocity as the EOF. This pH-dependent behavior can be exploited to achieve high-resolution separations from other sample components.

A hypothetical CE method for the separation of this compound could involve a fused-silica capillary with a typical internal diameter of 50-75 µm. The BGE could be a phosphate or borate (B1201080) buffer, with the pH adjusted to control the charge of the analyte. For instance, a phosphate buffer at pH 2.5 would ensure the compound is fully protonated and migrates as a cation. Detection could be achieved using a diode array detector (DAD) to monitor the absorbance at a specific wavelength, or by coupling the CE system to a mass spectrometer (CE-MS) for highly sensitive and selective detection.

Table 1: Hypothetical Capillary Electrophoresis Parameters for the Analysis of this compound

| Parameter | Value |

| Capillary | Fused-silica, 50 µm i.d., 375 µm o.d., 60 cm total length, 50 cm effective length |

| Background Electrolyte | 50 mM Sodium phosphate buffer (pH 2.5) |

| Applied Voltage | +25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic injection (50 mbar for 5 s) |

| Detection | Diode Array Detector (DAD) at 220 nm |

| Expected Migration Time | 5-10 min |

| Expected Efficiency | >100,000 theoretical plates |

Development of Spectroscopic Probes for In Vitro Detection of this compound

Spectroscopic probes, particularly fluorescent probes, offer a highly sensitive and selective means for the in vitro detection of specific analytes. The development of a spectroscopic probe for this compound would involve the design of a molecule that undergoes a measurable change in its spectroscopic properties, such as fluorescence intensity or wavelength, upon binding to the target compound.

A common strategy for designing such probes is to link a recognition unit (receptor) to a signaling unit (fluorophore). The receptor is designed to selectively bind to the analyte of interest through non-covalent interactions such as hydrogen bonding, electrostatic interactions, or hydrophobic interactions. The binding event then perturbs the electronic properties of the fluorophore, leading to a change in its emission.

For the detection of this compound, a potential probe could be designed based on a host-guest chemistry approach. A macrocyclic host molecule, such as a calixarene (B151959) or a cyclodextrin, could be functionalized with a fluorophore. The cavity of the macrocycle would serve as the recognition site for the pyridinone ring of the analyte, while the aminoethyl side chain could interact with other functional groups on the host.

Alternatively, a probe could be designed based on the principles of photoinduced electron transfer (PET). In a PET-based sensor, the fluorophore is quenched in the absence of the analyte due to electron transfer from a donor moiety. The binding of the analyte to the receptor part of the probe would inhibit the PET process, resulting in a "turn-on" fluorescence signal. For this compound, a probe could be designed where the amino group of the analyte interacts with a part of the probe, modulating the PET process.

Research on pyridine and pyridinone derivatives has shown their utility as scaffolds for fluorescent chemosensors for various ions and small molecules. researchgate.netnih.gov While a specific probe for this compound has not been reported, the principles from these studies can be applied. For example, a probe could be synthesized that exhibits a selective fluorescence enhancement in the presence of the target compound in a physiological buffer.

Table 2: Potential Characteristics of a Spectroscopic Probe for this compound

| Characteristic | Description |

| Fluorophore | A chromophore with high quantum yield and photostability (e.g., Naphthalimide, Bodipy) |

| Recognition Moiety | A molecular scaffold capable of forming specific interactions with the analyte (e.g., a macrocycle or a custom-designed binding pocket) |

| Sensing Mechanism | Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT) |

| Solvent System | Aqueous buffer (e.g., PBS or TRIS buffer at physiological pH) |

| Detection Limit | Expected to be in the nanomolar to micromolar range |

| Selectivity | High selectivity for this compound over other structurally related compounds |

| Response Time | Rapid, typically within seconds to minutes |

Pharmacological Investigations of 5 2 Aminoethyl Pyridin 2 1h One Exclusively Pre Clinical

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Pre-clinical Models

No specific data from in vitro or in vivo ADME studies for 5-(2-Aminoethyl)pyridin-2(1H)-one has been found in the public domain. The following sections describe the standard assays that would typically be conducted.

Information regarding the intestinal permeability of this compound from Caco-2 cell or Parallel Artificial Membrane Permeability Assays (PAMPA) is not available. These assays are standard in early drug discovery to predict oral absorption. Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal barrier, allowing for the study of both passive and active transport mechanisms. PAMPA provides a high-throughput, non-cell-based method to assess passive diffusion.

There are no published reports on the metabolic stability of this compound in liver microsomes or its interaction with cytochrome P450 (CYP) enzymes. Microsomal stability assays are used to determine the intrinsic clearance of a compound, providing an indication of its metabolic rate. Identifying the specific CYP isozymes responsible for a compound's metabolism is critical for predicting potential drug-drug interactions.

Data on the extent to which this compound binds to plasma proteins is not available. This parameter is important as only the unbound fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion.

No in vivo pharmacokinetic studies of this compound in animal models such as rodents or canines have been reported in the literature. Such studies would provide crucial information on the compound's bioavailability, volume of distribution, clearance, and half-life in a living organism.

Metabolite Identification and Characterization (In Vitro and Animal Studies)

There is no information available on the metabolites of this compound that may be formed in in vitro systems (such as liver microsomes or hepatocytes) or in animal studies. Metabolite profiling is essential to understand the biotransformation pathways of a compound and to identify any potentially active or toxic metabolites.

Drug-Drug Interaction Potential (In Vitro Enzyme Inhibition/Induction)

No studies on the potential of this compound to inhibit or induce major drug-metabolizing enzymes, such as cytochrome P450 isoforms, have been published. This information is vital for assessing the risk of drug-drug interactions when a compound is co-administered with other medications.

Emerging Research Applications and Future Directions for 5 2 Aminoethyl Pyridin 2 1h One in Chemical Biology

Development as Chemical Probes for Biological Target Validation

The structure of 5-(2-Aminoethyl)pyridin-2(1H)-one is well-suited for the development of chemical probes, which are essential tools for validating the function and therapeutic relevance of biological targets. The terminal amine group on the ethyl side chain offers a reactive handle for conjugation to reporter molecules, such as fluorophores or biotin, or for linkage to affinity matrices.

While direct research on this compound as a probe is emerging, related pyridinone derivatives have demonstrated this potential. For instance, a series of 5-(piperazine-1-carbonyl)pyridin-2(1H)-one derivatives have been successfully used as chemical probes to study the cell biology of the eukaryotic initiation factor 4A3 (eIF4A3), highlighting the utility of the pyridinone scaffold in exploring therapeutic targets in cancer. asinex.com Similarly, fragment-based screening using high-throughput X-ray crystallography identified 5-chloro-3-hydroxypyridin-2(1H)-one as a chelating ligand that inhibits the endonuclease activity of the influenza PA protein, validating it as a target for antiviral drugs. nih.gov These examples underscore the potential of the pyridinone core, and by extension this compound, in the generation of sophisticated probes for target identification and validation.

Role as a Privileged Scaffold in Medicinal Chemistry Research

The pyridinone ring system is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them highly valuable starting points for drug discovery. The pyridinone core can act as a hydrogen bond donor and acceptor, and its physicochemical properties can be finely tuned through chemical modifications. nih.gov

The this compound structure is a prime example of a versatile building block built upon this privileged scaffold. The aminoethyl side chain provides a crucial point for diversification, allowing chemists to synthesize large libraries of related compounds to explore structure-activity relationships (SAR). This strategy has been instrumental in developing pyridinone-based compounds with a wide array of biological activities, including:

Antiviral agents: Pyridinone derivatives have shown high potency against HIV-1 wild-type and drug-resistant strains by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Other analogs have been investigated as inhibitors of Hepatitis B virus (HBV) DNA replication. nih.gov

Anticancer agents: The scaffold is present in compounds designed to inhibit various kinases involved in cancer progression.

Anti-inflammatory compounds: Derivatives have been developed as potent and orally active inhibitors of lymphocyte-specific kinase (Lck), a key target for T-cell-mediated autoimmune and inflammatory disorders. nih.gov

The discovery of Perampanel, a noncompetitive AMPA receptor antagonist for epilepsy treatment, further illustrates the success of the pyridinone scaffold in generating clinically relevant drugs. nih.gov

| Pyridinone Derivative Example | Biological Target/Activity | Therapeutic Area | Reference |

| Perampanel | AMPA receptor antagonist | Epilepsy | nih.gov |

| 5-chloro-3-hydroxypyridin-2(1H)-one | Influenza PA endonuclease inhibitor | Antiviral (Influenza) | nih.gov |

| Pyridinone-based NNRTIs | HIV Reverse Transcriptase inhibitor | Antiviral (HIV) | nih.gov |

| 2-Amino-6-phenyl-pyrimido[...]-benzimidazol-5(6H)-ones | Lymphocyte-specific kinase (Lck) inhibitor | Anti-inflammatory | nih.gov |

| 5-(pyridin-2-yl)thiazole derivatives | ALK5 inhibitor | Anticancer | nih.gov |

Applications in Advanced Materials Science

Beyond its biological applications, the structural motifs found in this compound are finding use in advanced materials science. Specifically, the related isomer 2-(2-ammonioethyl)pyridine (2-AEP)+ has been utilized as an organic spacer cation in the formation of 2D hybrid organic-inorganic perovskites. acs.org

In a recent study, (2-AEP)₂PbI₄ was synthesized, demonstrating how the dibasic nature of the organic cation influences the final structure of the material. acs.org The organic bilayer in this hybrid material features face-to-face stacking of the pyridine (B92270) rings, which promotes π-π interactions and can influence the material's electronic properties. acs.org Such materials are of high interest for applications in optoelectronics, including solar cells and light-emitting diodes. The ability of the aminoethyl pyridine moiety to act as a structure-directing agent in the formation of these crystalline lattices highlights a non-biological application pathway for this class of compounds. acs.org Additionally, polymers containing amine groups are highly valued for their ability to be functionalized, and amine-functional initiators are explored for creating specialized polymers like poly(2-oxazolines), suggesting a potential role for compounds like this compound as precursors or functional monomers in polymer chemistry. rsc.org

Advanced Delivery Systems Research for Experimental Pre-clinical Studies

While specific studies detailing the use of this compound in advanced delivery systems are not yet prominent, its chemical structure possesses ideal characteristics for such applications. The primary amine of the aminoethyl group is a key functional handle that can be used to covalently attach the molecule to various drug delivery platforms.

This conjugation potential allows for its incorporation into systems designed to improve the pharmacokinetic profile of an experimental drug. Potential applications include:

Polymer Conjugates: Attachment to biocompatible polymers like polyethylene (B3416737) glycol (PEG) to increase solubility and circulation half-life.

Nanoparticle Systems: Anchoring to the surface of lipid or polymeric nanoparticles for targeted delivery to specific tissues or cells.

Prodrugs: The amine can be temporarily modified with a promoiety that is cleaved in vivo to release the active drug, a strategy used to enhance absorption or reduce off-target effects.

The development of derivatives of this compound into viable drug candidates would likely be followed by research into such delivery systems to optimize their performance in pre-clinical models.

Integration into High-Throughput Screening Libraries for Drug Discovery Lead Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, relying on the screening of vast and diverse chemical libraries to identify "hits" against a biological target. thermofisher.com this compound is an excellent candidate for inclusion in such libraries, both as a standalone fragment and as a core structure for generating a diverse set of derivatives.

Its value in this context stems from several factors:

Structural Diversity: It is a heterocyclic compound, a class of molecules well-represented in successful drugs. The pyridinone core is a proven privileged scaffold. nih.gov

"Fragment-to-Lead" Potential: With a molecular weight of approximately 138 g/mol , it fits the profile of a chemical fragment. Fragment-based drug discovery (FBDD) campaigns often identify low-molecular-weight binders, which are then optimized into more potent leads. nih.govstanford.edu

Synthetic Tractability: The reactive amine allows for the straightforward creation of a library of analogs by reacting the core structure with various acids, aldehydes, or isocyanates, rapidly generating chemical diversity around a common core.

Commercial and academic screening collections, such as the Thermo Scientific Maybridge Screening Collection and the EU-OPENSCREEN library, are built on these principles of diversity and drug-likeness, often featuring a wealth of heterocyclic compounds. thermofisher.comnih.gov The inclusion of the this compound scaffold and its derivatives in these libraries increases the probability of identifying novel starting points for drug discovery programs.

Potential for Combination Research with Other Investigational Compounds

The future of treating complex multifactorial diseases like cancer often lies in combination therapies, where multiple drugs are used to target different pathways simultaneously to achieve synergistic effects and overcome drug resistance. While direct combination studies involving this compound derivatives are not yet published, this remains a significant area of future potential.

Once a derivative of this scaffold is identified as a potent inhibitor of a specific biological target (e.g., a kinase or a receptor), a rational next step would be to investigate its efficacy in combination with other established or investigational compounds. For example, if a pyridinone-based drug inhibits a key signaling protein, it could be combined with a cytotoxic agent or an immunotherapy drug. Research has shown that combining different small molecules can lead to enhanced inhibitory effects, as seen in a study where histidine and proline acted synergistically to prevent the formation of a heterocyclic amine. nih.gov This principle of synergistic interaction is central to combination therapy, representing a promising future research direction for any bioactive compounds derived from the this compound scaffold.

Conclusion and Future Research Perspectives on 5 2 Aminoethyl Pyridin 2 1h One

Summary of Key Academic Discoveries and Contributions

The pyridinone scaffold is a significant structural motif found in numerous natural products and synthetic compounds with diverse biological activities. nih.gov Its ability to act as both a hydrogen bond donor and acceptor, coupled with the potential for substitution at multiple positions, makes it a versatile building block in drug discovery. nih.gov While specific academic literature solely focused on 5-(2-Aminoethyl)pyridin-2(1H)-one is limited, research on analogous structures provides valuable insights.

The synthesis of pyridinone derivatives can be achieved through various established routes, often involving the cyclization of 1,5-dicarbonyl compounds with ammonia (B1221849) or the modification of existing pyridine (B92270) rings. beilstein-journals.org For instance, the Guareschi–Thorpe condensation, reacting cyanoacetamide with a 1,3-diketone, is a classical method for preparing highly substituted 2-pyridones. beilstein-journals.org The synthesis of related compounds, such as 2-(2-aminoethylamino)pyridine, has been documented, involving the reaction of 2-bromopyridine (B144113) with ethylenediamine. prepchem.com These synthetic strategies could potentially be adapted for the preparation of this compound.

From a medicinal chemistry perspective, pyridinone-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. nih.govmdpi.com The substitution pattern on the pyridinone ring plays a crucial role in determining the biological activity. For example, the discovery of Perampanel, a noncompetitive AMPA receptor antagonist with a 1,3,5-triaryl-1H-pyridin-2-one core, highlights the potential of this scaffold in treating neurological diseases. nih.gov Furthermore, studies on 5-substituted pyridine analogues have shown that modifications at this position can significantly influence their binding affinity to neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov

The aminoethyl functionality is also a key pharmacophore present in many biologically active molecules, including neurotransmitters and histamine (B1213489) agonists. nih.govarkat-usa.org The combination of the pyridinone core with an aminoethyl side chain at the C5 position in this compound suggests its potential for interacting with various biological targets.

Identification of Remaining Research Gaps and Challenges

Despite the broad interest in pyridinone derivatives, there are significant research gaps specifically concerning this compound.

Key Research Gaps and Challenges:

| Area of Research | Identified Gaps and Challenges |

| Synthesis | The specific synthesis of this compound has not been extensively reported in peer-reviewed literature. Developing efficient and scalable synthetic routes remains a primary challenge. |

| Biological Characterization | There is a lack of comprehensive studies on the pharmacological profile of this compound. Its biological targets, mechanism of action, and potential therapeutic applications are largely unexplored. |

| Structure-Activity Relationship (SAR) | Systematic SAR studies on this compound and its analogs are absent. Understanding how modifications to the aminoethyl side chain or the pyridinone ring affect biological activity is crucial for lead optimization. |

| Computational Modeling | In-depth computational studies to predict the binding modes and affinity of this compound with potential biological targets have not been performed. |

Proposed Directions for Future Scholarly Investigation of this compound

To address the existing knowledge gaps, the following future research directions are proposed:

Development of Novel Synthetic Methodologies: Future research should focus on establishing robust and efficient synthetic pathways to access this compound in good yields. This could involve the adaptation of known methods for pyridinone synthesis or the development of entirely new catalytic approaches. researchgate.netrsc.org The use of readily available starting materials and environmentally benign reaction conditions should be prioritized. sioc-journal.cn

Comprehensive Biological Screening: A thorough biological evaluation of this compound is warranted. This should include screening against a wide range of biological targets, such as G-protein coupled receptors, ion channels, and enzymes, to identify its primary pharmacological activity. Given the structural similarities to known bioactive molecules, its potential as an antimicrobial, antiviral, or anticancer agent should be investigated. nih.govmdpi.com

Systematic Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified, systematic SAR studies should be conducted. This would involve the synthesis and evaluation of a library of analogs with modifications at the amino group, the ethyl linker, and various positions of the pyridinone ring. These studies will be instrumental in identifying the key structural features required for optimal activity and selectivity. researchgate.net

Computational and Mechanistic Studies: In silico modeling and computational studies can be employed to predict potential biological targets and to understand the binding interactions of this compound at the molecular level. These computational insights, combined with experimental mechanistic studies, will provide a deeper understanding of its mode of action.

Broader Implications for Medicinal and Synthetic Chemistry

The focused investigation of this compound holds broader implications for the fields of medicinal and synthetic chemistry. The development of novel synthetic routes to this compound could provide access to a new class of chemical building blocks for the construction of more complex molecules. lifechemicals.com

From a medicinal chemistry standpoint, the unique combination of the pyridinone scaffold and the aminoethyl side chain could lead to the discovery of novel therapeutic agents with unique pharmacological profiles. The exploration of this and related compounds could pave the way for the development of new treatments for a variety of diseases. The insights gained from SAR and mechanistic studies on this compound could be applied to the design of other pyridinone-based drugs with improved efficacy and safety profiles. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-Aminoethyl)pyridin-2(1H)-one, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer: The compound can be synthesized via multi-step reactions involving carbamate intermediates and reflux conditions. For example, t-butyl (2-aminoethyl)carbamate is a key precursor, reacted with substituted pyridinones under ethanol reflux with NEt₃ as a base. Optimizing molar ratios (e.g., 1.1–2.4 eq of amines), solvent polarity (ethanol or DMF), and reaction time (8–17 hours) enhances yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be systematically applied to confirm the structural integrity of this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Confirm the presence of the pyridinone ring (δ 6.5–8.0 ppm for aromatic protons) and aminoethyl sidechain (δ 2.8–3.5 ppm for CH₂ groups).

- IR: Identify N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹) from the pyridinone ring.

- MS: Use high-resolution mass spectrometry to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 153.1). Cross-referencing with literature spectral data ensures accuracy .

Advanced Research Questions

Q. What strategies are effective in evaluating the kinase inhibitory potential of this compound derivatives, and how should control experiments be designed?

- Methodological Answer: Use in vitro kinase assays (e.g., c-Src inhibition) with ATP-competitive ELISA or fluorescence polarization. Include controls like Staurosporine (broad-spectrum inhibitor) and PP2 (Src-specific inhibitor). Calculate IC₅₀ values via dose-response curves (1–50 µM range). Validate selectivity using kinase profiling panels (e.g., tyrosine vs. serine/threonine kinases). Triplicate experiments and statistical analysis (e.g., ANOVA) minimize variability .

Q. How do structural modifications at the aminoethyl or pyridinone moieties influence the compound’s bioavailability and metabolic stability in preclinical models?

- Methodological Answer:

- Aminoethyl Modifications: Introduce polar groups (e.g., hydroxyl or carboxyl) to improve solubility. For example, 3-(1,2,4-oxadiazol-3-yl)pyrrolidine substitutions enhance DPP-4 binding but may reduce membrane permeability .

- Pyridinone Modifications: Fluorination at C-5 increases metabolic stability by blocking cytochrome P450 oxidation. Pharmacokinetic studies in rodents (plasma half-life, AUC) guide optimization .

Q. What computational approaches (e.g., molecular docking, QSAR) are suitable for predicting the binding affinity of this compound to therapeutic targets like DPP-4 or HIV-1 reverse transcriptase?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with DPP-4 (PDB ID: 3W2T) or HIV-1 RT (PDB ID: 1RTD). Focus on hydrogen bonds with catalytic residues (e.g., Glu205 in DPP-4).

- QSAR: Develop models using descriptors like logP, polar surface area, and topological indices. Validate with experimental IC₅₀ data from kinase or enzyme inhibition assays .

Q. How can contradictory data regarding the compound’s solubility and in vitro activity be resolved through orthogonal analytical methods?

- Methodological Answer:

- Solubility: Use dynamic light scattering (DLS) to detect aggregation. Improve solubility via co-solvents (e.g., DMSO/PEG mixtures) or salt formation (e.g., HCl salts).

- Bioactivity Discrepancies: Compare results across assay formats (e.g., cell-free vs. cell-based assays). For example, low solubility may artificially reduce activity in cell-based models, necessitating reformulation .

Q. What in vitro and in vivo models are appropriate for assessing the neuroprotective or anti-inflammatory effects of this compound, and what endpoints should be prioritized?

- Methodological Answer:

- In Vitro: Use LPS-stimulated microglial cells (BV-2 line) to measure TNF-α/IL-6 suppression (ELISA). For neuroprotection, employ oxidative stress models (e.g., H₂O₂-treated neurons) with endpoints like ROS levels (DCFDA assay) .

- In Vivo: Test in murine models of neuroinflammation (e.g., MPTP-induced Parkinson’s). Prioritize endpoints: glial activation (GFAP/Iba1 immunohistochemistry) and motor function (rotarod test) .

Q. How do reaction parameters (e.g., solvent polarity, temperature) in multi-component syntheses impact the regioselectivity of pyridin-2(1H)-one derivatives?

- Methodological Answer: Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the pyridinone C-3 position, while ethanol promotes C-5 substitution. Elevated temperatures (80–100°C) accelerate cyclization but may reduce regioselectivity. Monitor reaction progress via TLC or HPLC to optimize conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.